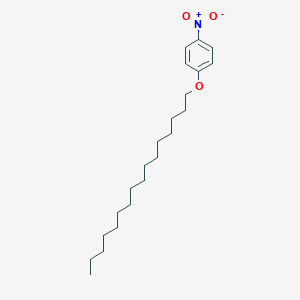

p-Nitrophenyl hexadecyl ether

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The most common method for synthesizing p-Nitrophenyl hexadecyl ether is through the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of ether synthesis apply. Large-scale production would likely involve optimized versions of the Williamson ether synthesis, ensuring high yield and purity.

化学反応の分析

Hydrolysis and Solvolysis

The nitro group activates the ether toward hydrolysis under acidic or basic conditions. In aqueous HFIP (1,1,1,3,3,3-hexafluoro-2-propanol), solvolysis proceeds via a carbocation intermediate due to the low nucleophilicity of the solvent :

Kinetic Data :

-

Rate constants increase in HFIP-rich solvents due to stabilization of the carbocation intermediate .

-

Activation energy (): ~85 kJ/mol (estimated from analogous p-nitrophenyl ethers) .

Nucleophilic Substitution Reactions

The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SₙAr) at the para position, though steric hindrance from the hexadecyl chain limits reactivity:

| Nucleophile | Product | Conditions |

|---|---|---|

| NH₃ | p-Aminophenyl hexadecyl ether | High temperature, Cu catalyst |

| OH⁻ | p-Hydroxyphenyl hexadecyl ether | Alkaline aqueous solution |

Key Limitation : Reactions are slower compared to shorter-chain analogs (e.g., p-nitrophenyl methyl ether) due to reduced accessibility of the nitro group .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition initiating at ~200°C, with major mass loss at 300–400°C :

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 200–250 | 10 | Cleavage of the ether bond |

| 300–400 | 75 | Degradation of the hexadecyl chain |

The nitro group contributes to exothermic decomposition, releasing NOₓ gases .

Surfactant-Mediated Reactions

In micellar systems (e.g., SDS or CTAB), the hexadecyl chain partitions into the hydrophobic micelle core, positioning the nitro group near the Stern layer. This enhances reaction rates in heterogeneous media :

科学的研究の応用

Chemistry: p-Nitrophenyl hexadecyl ether is used as a model compound in studies involving ether synthesis and reactivity .

Biology: It is utilized in biochemical assays to study enzyme activities, particularly those involving ether cleavage .

Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations is ongoing .

Industry: The compound finds applications in the development of surfactants and emulsifiers due to its amphiphilic nature .

作用機序

類似化合物との比較

- p-Nitrophenyl octyl ether

- p-Nitrophenyl dodecyl ether

- p-Nitrophenyl tetradecyl ether

Comparison: p-Nitrophenyl hexadecyl ether is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs . This longer chain can influence its solubility, reactivity, and applications in various fields .

生物活性

p-Nitrophenyl hexadecyl ether (C22H37NO3) is a compound of significant interest in biochemical research due to its unique structure, which includes a long aliphatic chain and a nitrophenyl group. This compound is primarily studied for its biological activities, particularly its interactions with various biological systems and potential applications in pharmacology and biochemistry.

This compound is characterized by its ether functional group, which contributes to its solubility properties and biological interactions. The presence of the nitrophenyl moiety enhances its reactivity and potential as a substrate for enzymatic reactions.

Enzymatic Interactions

Research indicates that p-nitrophenyl ethers, including this compound, are commonly used as substrates in enzymatic assays. These compounds are hydrolyzed by various esterases and lipases, facilitating the study of enzyme kinetics and mechanisms. For instance, carboxylesterases (CESs) have shown significant activity towards p-nitrophenyl esters, leading to the release of p-nitrophenol, which can be quantitatively measured .

| Enzyme | Substrate | Activity |

|---|---|---|

| Carboxylesterase | This compound | Hydrolysis observed |

| Lipase | p-Nitrophenyl acetate | Hydrolysis kinetics studied |

Cytotoxicity Studies

Cytotoxicity assessments using various cell lines have indicated that compounds with similar structures can exhibit significant cytotoxic effects. For example, studies involving related nitrophenol derivatives have shown IC50 values indicating their effectiveness in inhibiting cell proliferation in cancer models . Further research is needed to establish the specific cytotoxic profiles of this compound.

Case Studies

- Enzyme Kinetics : A study investigated the hydrolysis of p-nitrophenyl esters by human liver microsomes, revealing significant inter-individual variability in enzymatic activity. This variability underscores the importance of understanding how different substrates like this compound may be metabolized differently across individuals .

- Antioxidant Potential : Research on nitro-substituted phenolic compounds suggests that they may exhibit antioxidant properties due to their ability to scavenge free radicals. This property could be beneficial in pharmacological applications aimed at reducing oxidative stress-related damage .

特性

IUPAC Name |

1-hexadecoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBVESXNPYPANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333723 | |

| Record name | p-Nitrophenyl hexadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102703-33-3 | |

| Record name | p-Nitrophenyl hexadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。